Decarboxy Gatifloxacin Dihydrochloride Decarboxy Gatifloxacin Dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18015810
InChI: InChI=1S/C18H22FN3O2/c1-11-10-21(8-6-20-11)17-14(19)9-13-15(23)5-7-22(12-3-4-12)16(13)18(17)24-2/h5,7,9,11-12,20H,3-4,6,8,10H2,1-2H3
SMILES:
Molecular Formula: C18H22FN3O2
Molecular Weight: 331.4 g/mol

Decarboxy Gatifloxacin Dihydrochloride

CAS No.:

Cat. No.: VC18015810

Molecular Formula: C18H22FN3O2

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Decarboxy Gatifloxacin Dihydrochloride -

Specification

Molecular Formula C18H22FN3O2
Molecular Weight 331.4 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)quinolin-4-one
Standard InChI InChI=1S/C18H22FN3O2/c1-11-10-21(8-6-20-11)17-14(19)9-13-15(23)5-7-22(12-3-4-12)16(13)18(17)24-2/h5,7,9,11-12,20H,3-4,6,8,10H2,1-2H3
Standard InChI Key FRPRRGVUHVKYKT-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCN1)C2=C(C=C3C(=O)C=CN(C3=C2OC)C4CC4)F

Introduction

Chemical Identity and Structural Characteristics

Decarboxy gatifloxacin dihydrochloride has the systematic name 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4(1H)-quinolinone dihydrochloride. Its molecular formula is C18H22FN3O32HCl\text{C}_{18}\text{H}_{22}\text{FN}_3\text{O}_3 \cdot 2\text{HCl}, with a molecular weight of 438.34 g/mol . The compound’s structure retains the fluoroquinolone core but lacks the carboxylic acid moiety at position 3, a modification that significantly alters its physicochemical and pharmacokinetic properties compared to gatifloxacin .

Key Physicochemical Properties

PropertyValue/Description
CAS Number1029364-59-7
AppearanceHygroscopic white to off-white powder
SolubilitySoluble in water, dimethyl sulfoxide
StabilitySensitive to moisture; store at 2–8°C
Hazard ClassificationIrritant (skin/eyes)

The hygroscopic nature of the compound necessitates strict moisture control during storage and handling .

Synthesis and Formation Pathways

Decarboxy gatifloxacin dihydrochloride is primarily formed during the synthesis or degradation of gatifloxacin. The parent compound, gatifloxacin, is synthesized via a multi-step process involving cyclopropanation, fluorination, and piperazinyl substitution . Decarboxylation typically occurs under high-temperature conditions or prolonged storage, leading to the loss of the carboxyl group at position 3 .

Key Reaction Steps:

  • Base-Catalyzed Decarboxylation: Exposure to alkaline conditions accelerates the removal of the carboxylic acid group.

  • Salt Formation: The resulting decarboxy intermediate is treated with hydrochloric acid to yield the dihydrochloride salt, improving solubility for analytical purposes .

Analytical Detection and Quantification

Accurate detection of decarboxy gatifloxacin dihydrochloride is critical for pharmaceutical quality assurance. Methods reported in the literature include:

High-Performance Liquid Chromatography (HPLC)

Li et al. (2004) developed a reversed-phase HPLC method with UV detection (λ = 293 nm) to quantify this impurity in gatifloxacin formulations. The method achieved a limit of detection (LOD) of 0.05 μg/mL and a linear range of 0.1–10 μg/mL .

Spectrophotometry

Zayed and Dakhly (2015) utilized ion-pair formation with rose bengal dye for spectrophotometric analysis at 575 nm. While primarily designed for gatifloxacin, this method can be adapted for its impurities with modifications to buffer pH and reaction time .

Mass Spectrometry (MS)

Herzler et al. (2003) employed liquid chromatography-tandem MS (LC-MS/MS) to detect decarboxy gatifloxacin in biological matrices, achieving high sensitivity (LOD = 5 ng/mL) for toxicological studies .

Regulatory and Industrial Applications

As a specified impurity in gatifloxacin formulations, regulatory guidelines (e.g., ICH Q3B) mandate its control below thresholds of 0.15% w/w .

QuantityPrice (€)Supplier
10 mg350.00CymitQuimica
100 mg2,341.00CymitQuimica

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